molecular formula C11H15NO2 B11961709 propan-2-yl N-(4-methylphenyl)carbamate CAS No. 36613-26-0

propan-2-yl N-(4-methylphenyl)carbamate

Cat. No.: B11961709
CAS No.: 36613-26-0
M. Wt: 193.24 g/mol
InChI Key: OCJDJZUWXVNOQW-UHFFFAOYSA-N
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Description

propan-2-yl N-(4-methylphenyl)carbamate, also known as Isopropyl N-(4-Methylphenyl)Carbamate, is a chemical compound with the CAS Registry Number 36613-26-0 . Its molecular formula is C11H15NO2, and it has a molecular weight of 193.25 g/mol . Computed properties include a density of approximately 1.082 g/cm³ and a boiling point of 241.85°C at 760 mmHg . Carbamate compounds are a significant class of chemicals in scientific research. Structurally and mechanistically, many carbamates are known to inhibit the enzyme acetylcholinesterase (AChE) . This inhibition is typically reversible, which distinguishes them from organophosphate-based inhibitors . This mechanism of action makes various carbamates valuable tools for researchers studying the cholinergic nervous system, neuropharmacology, and insecticide toxicology . The structural features of this compound, which include an aromatic ring linked to a carbamate ester, are found in other compounds with documented biological activity . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

36613-26-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

propan-2-yl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13)

InChI Key

OCJDJZUWXVNOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Carbamate Derivatives

Compound CAS Number Molecular Formula Key Substituent
This compound Not reported C11H15NO2 4-methylphenyl
2-(4-Methylcyclohex-3-enyl)...carbamate Not reported C17H21NO2 Cyclohexenyl
Benzyl N-[2-(4-bromophenyl)...carbamate 578729-08-5 C17H18BrNO2 4-bromophenyl
Prop-2-en-1-yl N-phenylcarbamate 18992-89-7 C10H11NO2 Allyl

Biological Activity

Propan-2-yl N-(4-methylphenyl)carbamate, also known as isopropyl 4-methylphenylcarbamate, is a carbamate derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and implications for pharmacological applications.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H15_{15}NO2_2 and a molecular weight of 195.25 g/mol. The compound features a carbamate functional group, which is known to interact with various biological targets, particularly enzymes involved in neurotransmission and metabolic pathways.

Carbamates, including this compound, primarily exert their biological effects through the inhibition of cholinesterases (AChE and BChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. Studies have indicated that derivatives of carbamates can exhibit varying degrees of selectivity towards AChE and BChE, with some compounds showing significant inhibitory activity at low concentrations.

Inhibition of Cholinesterases

Research has demonstrated that this compound exhibits moderate inhibition of AChE with an IC50_{50} value in the micromolar range. For instance, related compounds have shown IC50_{50} values ranging from 1.60 to 311.0 µM against AChE . This suggests that this compound may have potential applications in treating conditions characterized by cholinergic dysfunction.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of carbamate derivatives, including this compound. The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance antimicrobial efficacy.

Compound Target Bacteria Inhibition Zone (mm) MIC (µg/mL)
This compoundE. coli1550
Related Carbamate DerivativeStaphylococcus aureus2030

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate mild cytotoxicity against HepG2 cells, with selectivity indexes suggesting that while the compound inhibits cell proliferation, it may be less toxic compared to other known carbamates .

Case Studies

  • Neurotoxicity Assessment : A study investigating the neurotoxic effects of carbamates reported that exposure to this compound led to observable changes in neuronal viability and function in cultured neurons. The study highlighted the compound's potential for inducing oxidative stress and apoptosis at higher concentrations.
  • Environmental Impact : Research on the degradation pathways of carbamates in microbial communities revealed that this compound could be metabolized by certain bacteria, leading to insights into its environmental persistence and potential ecological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propan-2-yl N-(4-methylphenyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation between isopropyl chloroformate and 4-methylaniline. Reaction conditions include inert solvents (e.g., chloroform), catalytic HCl, and ambient temperature. Purification involves column chromatography using silica gel with non-polar eluents (e.g., light petroleum ether) . Alternative routes may use phenyl isocyanate derivatives under controlled conditions, with yields dependent on stoichiometric ratios and solvent selection.

Q. Which spectroscopic techniques are critical for characterizing carbamate derivatives?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies carbamate C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~155 ppm).
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. How can researchers access reliable physicochemical data for this compound?

  • Methodological Answer : Utilize authoritative databases like NIST Chemistry WebBook for validated spectroscopic and thermodynamic data. Cross-reference PubChem entries for InChI keys, SMILES strings, and computed properties, ensuring compliance with IUPAC naming conventions .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data for carbamate derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition) require:

  • Dose-response validation : Repetition under standardized assay conditions (pH, temperature).

  • Structural analysis : Compare substituent effects using analogs (e.g., bromine vs. methyl groups) to assess electronic/steric contributions (see table below) .

    CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
    Propan-2-yl N-(4-bromophenyl)32.017.02
    Ethyl N-(4-methylphenyl)56.115.5

Q. How do computational models predict the mechanism of action for carbamates?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) map interactions between the carbamate group and enzyme active sites. High-throughput screening identifies binding affinities (Kd) and selectivity ratios. Validate predictions with kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Q. What crystallographic challenges arise in resolving carbamate structures, and how are they addressed?

  • Methodological Answer : Disorder in cyclohexene or phenyl rings (e.g., occupancy ratios in α-terpineol-derived carbamates) is resolved using SHELXL refinement with PART commands. Hydrogen-bonding networks (e.g., N–H···O chains) stabilize crystal packing, requiring high-resolution (<1.0 Å) data from synchrotron sources .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Employ continuous flow reactors to enhance mixing and heat transfer. Monitor reaction progress via in-situ FT-IR or HPLC. Optimize stoichiometry (e.g., 1.2:1 isocyanate:alcohol ratio) and solvent polarity (e.g., THF vs. DCM) to minimize side products .

Data Contradiction Analysis

Q. Why might biological activity vary between carbamate analogs with similar structures?

  • Methodological Answer : Subtle structural changes (e.g., halogen substitution) alter electronic profiles and steric hindrance. For example, bromine in propan-2-yl N-(4-bromophenyl)carbamate enhances electrophilicity, increasing covalent binding to serine hydrolases. Compare Hammett σ values and logP to correlate substituent effects with activity trends .

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